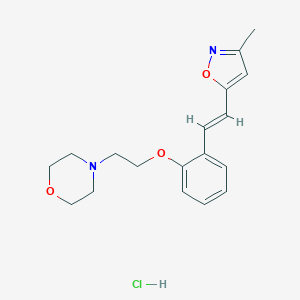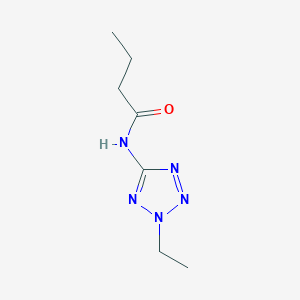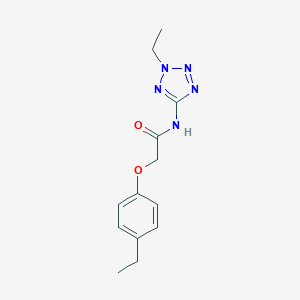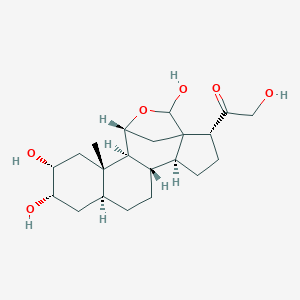![molecular formula C17H12ClN5OS B237888 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)
3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzamide derivative that contains a triazole ring and a thiadiazole ring. The compound has been synthesized and studied for its potential use in scientific research, particularly in the field of drug discovery.
作用机制
The mechanism of action of 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act by reducing inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. The compound has been shown to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines in the body.
实验室实验的优点和局限性
The advantages of using 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments include its potential use as an antitumor and anti-inflammatory agent. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
未来方向
There are several future directions for the research and development of 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One potential direction is to investigate the compound's potential use as a treatment for Alzheimer's disease. Another potential direction is to study the compound's mechanism of action in more detail to better understand its potential use in drug discovery. Additionally, future research could focus on developing new synthesis methods for the compound to improve its solubility and reduce its potential toxicity.
合成方法
The synthesis of 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been described in various scientific publications. One of the most commonly used methods involves the reaction of 4-amino-3-chlorobenzoic acid with 2-amino-5-chloro-1,3,4-thiadiazole in the presence of phosphorous oxychloride. The resulting product is then reacted with 4-(2H-1,2,3-triazol-2-yl)aniline to yield the final product.
科学研究应用
3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been studied for its potential use in drug discovery. The compound has been shown to exhibit antitumor activity in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, the compound has been investigated for its potential use in the treatment of Alzheimer's disease.
属性
分子式 |
C17H12ClN5OS |
|---|---|
分子量 |
369.8 g/mol |
IUPAC 名称 |
3-chloro-4-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H12ClN5OS/c1-10-2-3-12(8-14(10)18)15(24)20-13-6-4-11(5-7-13)16-22-23-9-19-21-17(23)25-16/h2-9H,1H3,(H,20,24) |
InChI 键 |
KXBVJMGVTVHOFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)


![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)
![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)